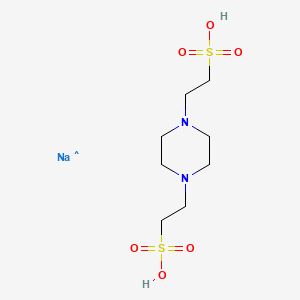
CID 16219843
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number CID 16219843 is a chemical entity with significant applications in various scientific fields
Preparation Methods
Industrial Production Methods: Industrial production methods for compounds like CID 16219843 usually involve large-scale chemical reactions carried out in controlled environments. These methods ensure high yield and purity of the final product. Techniques such as crystallization and supercritical fluid crystallization are commonly employed to achieve the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: CID 16219843 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
CID 16219843 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it serves as a tool for investigating biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 16219843 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 16219843 include other chemical entities with comparable structures and properties. Examples of such compounds are those found in the PubChem database, which provides information on structurally related molecules .
Uniqueness: this compound stands out due to its unique chemical structure and specific applications in research and industry. Its distinct properties make it a valuable compound for various scientific investigations and industrial processes .
Properties
Molecular Formula |
C8H18N2NaO6S2 |
|---|---|
Molecular Weight |
325.4 g/mol |
InChI |
InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16); |
InChI Key |
DWRMIRJHBQXKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na] |
Related CAS |
10010-67-0 100037-69-2 76836-02-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















